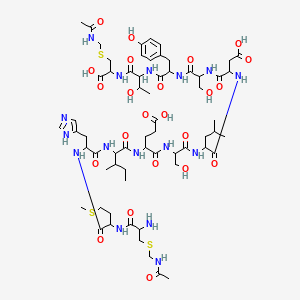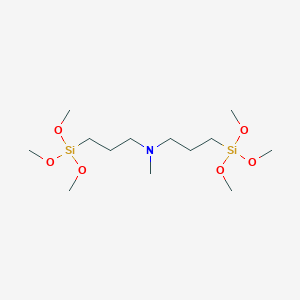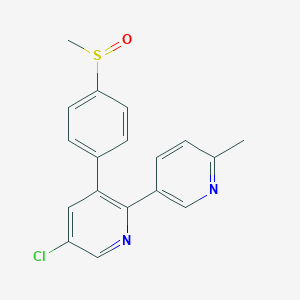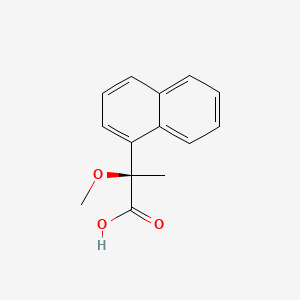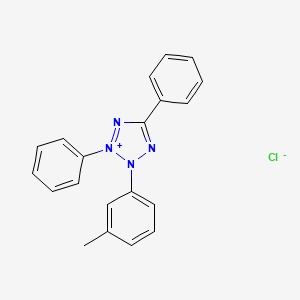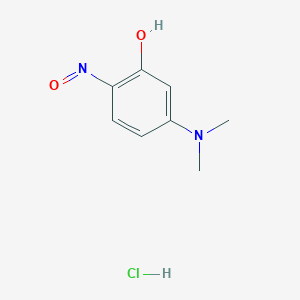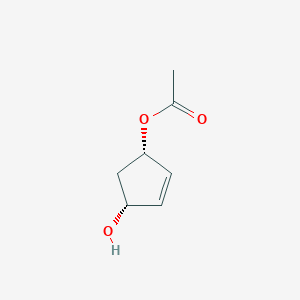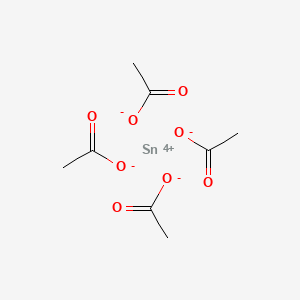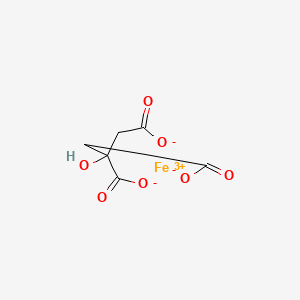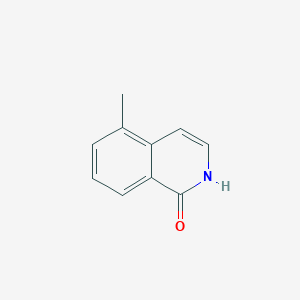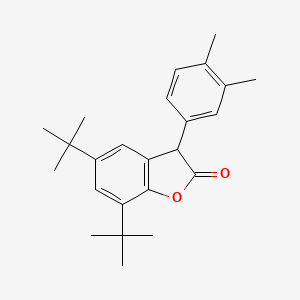
(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, also known as DMMDA-3a, is a psychoactive drug that belongs to the class of phenethylamines. It is a derivative of mescaline and has been found to exhibit hallucinogenic properties. The compound has been studied for its potential use in scientific research and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Methodology : The compound has been synthesized through a series of chemical reactions starting from 3-pentanone, involving Mannich reaction, resolution, Grignard reaction, and optimization of the chiral resolution process. This methodology yields an overall 30.6% product efficiency, highlighting an approach to increase yield and reduce raw material waste (Fang Ling, 2011).
One-Pot Synthesis for Analgesic Efficiency : A one-pot synthesis over bifunctional palladium/amberlyst catalysts has shown that the compound, after dehydroxylation, exhibits pronounced analgesic efficiency. This process involves dehydration and hydrogenation steps, showcasing the compound's potential in medicinal chemistry (M. Wissler et al., 2007).
Potential Medicinal Applications
- Analgesic Properties : The compound, through its transformation in a one-pot synthesis, demonstrates significant analgesic properties, suggesting its potential as a new opioidic agent. This transformation is facilitated by a palladium-containing catalyst, emphasizing its role in developing new analgesic drugs (M. Wissler et al., 2007).
Chemical Properties and Applications
Fragrance Material Review : The compound's structure and characteristics have been reviewed concerning its use as a fragrance ingredient. It belongs to the branched chain saturated alcohols group, indicating its applicability in the fragrance industry (D. Mcginty et al., 2010).
Antibacterial Activity : A related compound, showcasing the potential for antibacterial applications, was synthesized and evaluated against various gram-positive and gram-negative bacteria, indicating the broader potential of this chemical class in antibacterial research (N. Mamatha et al., 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methoxybenzaldehyde", "2-methyl-3-pentanone", "dimethylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methyl iodide", "magnesium", "ethyl ether", "iodine" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde and 2-methyl-3-pentanone in the presence of sodium hydroxide to form 3-(3-methoxyphenyl)-2-methylpent-2-en-1-one.", "Step 2: Reduction of 3-(3-methoxyphenyl)-2-methylpent-2-en-1-one with sodium borohydride in the presence of hydrochloric acid to form (2S,3R)-1-(3-methoxyphenyl)-2-methylpentan-3-ol.", "Step 3: Alkylation of (2S,3R)-1-(3-methoxyphenyl)-2-methylpentan-3-ol with dimethylamine and methyl iodide to form (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.", "Step 4: Preparation of Grignard reagent by reacting magnesium with ethyl ether and iodine.", "Step 5: Addition of Grignard reagent to (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol to form the final product (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol." ] } | |
CAS RN |
809282-20-0 |
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
(2R,3S)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol |
InChI |
InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3/t12-,15+/m1/s1 |
InChI Key |
PZNRRUTVGXCKFC-DOMZBBRYSA-N |
Isomeric SMILES |
CC[C@@](C1=CC(=CC=C1)OC)([C@H](C)CN(C)C)O |
SMILES |
CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research paper regarding (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol?
A1: The research paper focuses on optimizing the synthesis of this compound. The researchers successfully developed an improved procedure that significantly increased the overall yield of the compound to 30.6% []. This finding is significant as it allows for a more efficient and cost-effective production of this specific stereoisomer.
Q2: What is the starting material used in the synthesis of this compound?
A2: The synthesis begins with 3-pentanone as the starting material []. This simple ketone undergoes a series of chemical reactions, including a Mannich reaction, resolution, and a Grignard reaction, to eventually yield the target compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



